1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including O-benzylation, bromination, and reduction processes. For instance, the synthesis of (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a closely related compound, was achieved starting from 4-hydroxy-3-nitroacetophenone. This process involved O-benzylation followed by bromination and reduction, yielding the key intermediate with an overall yield of about 25% (Ji Ya-fei, 2010).
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been extensively studied using various analytical techniques. For example, the crystal structure of related nitrophenyl derivatives demonstrates the impact of substituents on molecular conformation and intermolecular interactions (J. Jasinski et al., 2010).
Chemical Reactions and Properties
These compounds can undergo a range of chemical reactions, including carbopalladation, which has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes. The intramolecular carbopalladation of the cyano group is a key step, showing good yields and regioselectivity (Qingping Tian et al., 2003).
Physical Properties Analysis
The physical properties, such as crystal stability and density, are crucial for understanding the behavior of these compounds under different conditions. For instance, the density of 6-nitro-tetrafuroxano[b,d,b',d']biphenyl, a compound with a somewhat related structure, was reported to be 1.80 g/cm³ (Chen Boren & Liao Zhiyuan, 1990).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the functional groups present in the molecule. Studies on similar compounds, like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, provide insights into their structural, topological, and vibrational properties, contributing to a deeper understanding of their chemical behavior (M. V. Castillo et al., 2017).
Scientific Research Applications
Intermediate in Synthesis of Formoterol : This compound serves as an intermediate in the synthesis of formoterol, a medication used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) (Mohan, Ravikumar, Vittal, & Gido, 1994). Formoterol is a long-acting β2 agonist, and this compound plays a critical role in its production.
Improved Synthesis Techniques : Studies have focused on improving the synthesis methods for this compound. For instance, a study successfully synthesized (R)-1-(4-benzyloxy-3-nitrophenyl)-2-bromoethanol, a key intermediate in (R,R)-formoterol, with a significant overall yield, emphasizing the efficiency of the synthesis process (Ji Ya-fei, 2010).
Photoluminescence in Tb(3+) Complexes : The compound has been investigated for its impact on the photoluminescence properties of Tb(3+) complexes. The presence of electron-withdrawing groups in certain positions of the compound influences these properties, which could be significant in the field of materials science and optoelectronics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Molecular Structure Studies : Research has been conducted to understand the molecular structure and stability of compounds related to 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone. For example, the molecular structure of 1-phenyl-2-chloro-3-(meta-nitrophenyl)-2,3-epoxypropanone was studied, highlighting the importance of the nitrophenyl substituent in stabilizing the molecular structure (Litvinov, Mamedov, & Kataeva, 1994).
Photoinduced Birefringence in Azo Polymers : The cooperative motion of polar side groups, including those similar to parts of 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, in azo polymers has been found to contribute significantly to high photoinduced birefringence and reversible optical storage efficiency (Meng, Natansohn, Barrett, Rochon, 1996).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAAKBQGBSUCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454831 | |
Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone | |
CAS RN |
43229-01-2 | |
Record name | 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43229-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Benzyloxy)-3-nitrophenyl]-2-bromoethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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